N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both hydrazide and methoxyphenyl groups, making it a subject of interest for chemists and biologists alike.
Preparation Methods
The synthesis of N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The methoxy and hydroxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other hydrazide derivatives, such as:
4-Hydroxyl-N’-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(1H-Indol-3-yl)-N’-[(2-Methoxyphenyl)Methylidene]Acetohydrazide: Another hydrazide derivative with an indole group, used in different research applications.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-3-4-8-14(12)18-11-16(21)20-19-10-13-7-5-9-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSLDZFNKVYJB-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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